Aluminum, tris(1,1-dimethylethyl)-

III-V epitaxy OMVPE AlSb

Aluminum, tris(1,1-dimethylethyl)-, commonly designated tri-tert-butylaluminum (TTBAl) or AltBu₃, is a homoleptic trialkylaluminum compound (C₁₂H₂₇Al, MW 198.33) belonging to the organoaluminum precursor class employed in metalorganic chemical vapor deposition (MOCVD), atomic layer deposition (ALD), and organometallic vapor phase epitaxy (OMVPE). Unlike the majority of lower trialkylaluminum congeners, TTBAl exists as a three-coordinate monomer in both the solid state and in solution owing to the extreme steric bulk of its tert-butyl ligands.

Molecular Formula C12H27Al
Molecular Weight 198.32 g/mol
CAS No. 4731-36-6
Cat. No. B13822528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum, tris(1,1-dimethylethyl)-
CAS4731-36-6
Molecular FormulaC12H27Al
Molecular Weight198.32 g/mol
Structural Identifiers
SMILESCC(C)(C)[Al](C(C)(C)C)C(C)(C)C
InChIInChI=1S/3C4H9.Al/c3*1-4(2)3;/h3*1-3H3;
InChIKeyRTAKQLTYPVIOBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-tert-butylaluminum (CAS 4731-36-6): Organoaluminum Precursor for Vapor Deposition and Epitaxy


Aluminum, tris(1,1-dimethylethyl)-, commonly designated tri-tert-butylaluminum (TTBAl) or AltBu₃, is a homoleptic trialkylaluminum compound (C₁₂H₂₇Al, MW 198.33) belonging to the organoaluminum precursor class employed in metalorganic chemical vapor deposition (MOCVD), atomic layer deposition (ALD), and organometallic vapor phase epitaxy (OMVPE). Unlike the majority of lower trialkylaluminum congeners, TTBAl exists as a three-coordinate monomer in both the solid state and in solution owing to the extreme steric bulk of its tert-butyl ligands [1]. This monomeric ground state confers distinctive volatility, Lewis acidity, and decomposition chemistry relative to its dimeric counterparts such as trimethylaluminum (TMA, Al₂Me₆) and triethylaluminum (TEA, Al₂Et₆) [2].

Workflow MOCVD / ALD / OMVPE precursor
Selection Context Monomeric Al source for deposition Three-coordinate structure
Use Context Al-containing epilayer growth AlGaAs, AlSb, InAlAs

Why TTBAl Cannot Be Replaced by TMA, TEA, or TIBA Without Evaluating Specific Performance Metrics


Organoaluminum precursors are not functionally interchangeable. TTBAl is monomeric while TMA and TEA are dimeric, fundamentally altering mass transport, surface reactivity, and decomposition pathways [1]. TTBAl lacks β-hydrogen atoms, precluding the β-hydride elimination pathway that dominates decomposition of TEA and TIBA and contributes to carbon incorporation in deposited films [2]. The vapor pressure of TTBAl (2 Torr at 22 °C) differs by an order of magnitude from both the more volatile TMA (≈9 Torr at 20 °C) and the far less volatile TIBA (0.1 Torr at 20 °C), directly impacting precursor delivery and film uniformity in multiwafer reactors [3]. These structural, thermochemical, and transport differences translate into measurable disparities in film purity, electrical properties, and device performance that generic procurement specifications cannot capture.

Structure TTBAl: monomeric TMA / TEA are dimeric; mass transport and surface reactivity may shift significantly.
Decomposition No β-hydride elimination TEA / TIBA undergo β-hydride elimination; carbon incorporation profile may differ.
Vapor Pressure ~2 Torr at 22 °C TMA is ~4.5× more volatile; TIBA is ~20× less volatile. Delivery and film uniformity may not transfer. Precursor delivery requires validation for each reactor configuration.

Quantitative Differentiation of Tri-tert-butylaluminum Versus Closest Analogs


10× Lower Hole Concentration in AlSb Epilayers Grown with TTBAl Versus Conventional Aluminum Sources

In low-pressure OMVPE growth of AlₓGa₁₋ₓSb epilayers, TTBAl-derived AlSb (x = 1) exhibits a hole concentration saturating at approximately 5 × 10¹⁸ cm⁻³, which is about 10 times lower than layers grown with conventional aluminum precursors such as trimethylaluminum or triethylaluminum under analogous conditions [1]. The background carbon and oxygen concentrations in TTBAl-grown AlSb were measured at ~2 × 10¹⁸ cm⁻³ and ~6 × 10¹⁹ cm⁻³ (with TESb), respectively [1].

Hole concentration in AlSb
Head-to-head
~5 × 10¹⁸ cm⁻³ (TTBAl) vs ~5 × 10¹⁹ cm⁻³ (TMA/TEA)
Reported ~10× lower unintended p-type carrier concentration.
Supports resistivity control in antimonide optoelectronics. Low-pressure OMVPE conditions apply.
III-V epitaxy OMVPE AlSb hole concentration

20× Higher Vapor Pressure of TTBAl Compared to Triisobutylaluminum (TIBA) for Enhanced Precursor Delivery

TTBAl exhibits a vapor pressure of 2 Torr at 22 °C, compared to only 0.1 Torr at 20 °C for triisobutylaluminum (TIBA, AliBu₃), representing a 20-fold volatility advantage [1]. For context, trimethylaluminum (TMA) has a substantially higher vapor pressure of approximately 9 Torr at 20 °C (1.2 kPa) [2], which can lead to gas-phase depletion and pre-reaction issues in large-scale multiwafer reactors [3].

Vapor pressure
Cross-study
2 Torr at 22 °C
Reported 20× higher volatility than TIBA; fills gap between TMA and TIBA.
Supports bubbler-based delivery for industrial reactors. Neat liquid measurement.
vapor pressure precursor delivery volatility MOCVD

Higher Solar Cell Efficiency: TTBAl-Derived InAlAs Devices Outperform TMAl-Based Counterparts

Identical InAlAs solar cell devices were fabricated from TTBAl and TMAl precursors and tested under 1-sun AM1.5 illumination without anti-reflective coatings. TTBAl-derived InAlAs devices achieved a maximum efficiency of 12%, compared to 11.5% for TMAl-derived devices using arsine as the group-V source [1]. Dark current-voltage measurements indicated higher material quality for TMAl-derived material overall, though TTBAl-InAlAs exhibited greater spectral response [1].

InAlAs solar cell efficiency
Head-to-head
12% (TTBAl) vs 11.5% (TMAl), AM1.5, no ARC
Reported +0.5 percentage point absolute efficiency difference.
Spectral response advantage reported. InAlAs on InP, MOVPE context.
InAlAs photovoltaics solar cell MOVPE device efficiency

Process-Robust Impurity Control: TTBAl Maintains Constant Impurity Levels Independent of V/III Ratio

Secondary-ion mass spectrometry (SIMS) analysis of InAlAs grown by OMVPE revealed a critical process difference between aluminum precursors: TMAl-derived films showed decreasing carbon and oxygen impurity concentrations with increasing V/III ratio, whereas TTBAl-derived films maintained virtually constant impurity concentrations regardless of V/III ratio [1]. This behavior was confirmed across both arsine and tertiarybutylarsine (TBAs) arsenic precursors [1].

Impurity control vs V/III
Head-to-head
V/III-independent (TTBAl) vs V/III-dependent (TMAl)
Supports wider process window for impurity control.
SIMS analysis of InAlAs; consistent across arsine and TBAs sources.
OMVPE InAlAs SIMS impurity control process window

Monomeric Three-Coordinate Structure of TTBAl Versus Dimeric Four-Coordinate TMA and TEA

TTBAl is monomeric with a trigonal-planar, three-coordinate aluminum center in the solid state, as confirmed by single-crystal X-ray diffraction [1]. By contrast, TMA (Al₂Me₆) and TEA (Al₂Et₆) exist as alkyl-bridged dimers with four-coordinate aluminum centers [2]. Triisobutylaluminum (TIBA) is also monomeric but has significantly lower volatility. The three-coordinate geometry of TTBAl renders it a stronger Lewis acid with greater coordinative unsaturation, enhancing its reactivity toward Lewis bases including amine and alkoxide ligands used in single-source precursor design [3].

Molecular structure
Class-level
Monomeric, 3-coordinate Al (trigonal planar)
Monomeric structure alters surface reaction chemistry context.
Dimeric TMA/TEA require dissociation step. X-ray crystallography confirmation.
Lewis acidity monomer steric bulk coordination chemistry

Carbon Below SIMS Detection Limit in TTBAl-Grown AlGaAs Epilayers

High-quality Al₀.₂₅Ga₀.₇₅As epilayers grown at 650 °C by low-pressure OMVPE using TTBAl exhibited carbon concentrations below the detection limit of secondary ion mass spectroscopy (SIMS), and oxygen concentrations as low as 2–3 × 10¹⁷ cm⁻³ [1]. Nominally undoped layers displayed n-type conductivity with electron concentrations of approximately 1–1.5 × 10¹⁶ cm⁻³ [1]. By comparison, AlGaAs grown with TMA under similar conditions typically retains detectable carbon originating from methyl radical incorporation [2].

Carbon in AlGaAs
Cross-study
Below SIMS detection limit
Supports n-type conductivity without parasitic p-type compensation.
Al₀.₂₅Ga₀.₇₅As at 650 °C; TMA-derived films typically show detectable carbon.
AlGaAs OMVPE carbon incorporation SIMS purity

Target Application Scenarios Where Tri-tert-butylaluminum Provides Verified Performance Advantages


Low-Carbon AlGaAs Epilayers for Heterojunction Bipolar Transistors and Laser Diodes

When fabricating n-type AlGaAs cladding and emitter layers in HBTs and laser diodes, carbon background doping from methyl-based precursors (TMA) causes parasitic p-type compensation that degrades carrier injection efficiency. TTBAl eliminates this issue: carbon concentrations fall below the SIMS detection limit in Al₀.₂₅Ga₀.₇₅As grown at 650 °C [1], yielding reliable n-type conductivity with electron concentrations of ~1–1.5 × 10¹⁶ cm⁻³ [1]. This is a direct consequence of TTBAl's tert-butyl ligands lacking β-hydrogen, thereby avoiding the methyl-radical generation pathway that plagues TMA.

Antimonide-Based Optoelectronics Requiring Low Unintentional p-Type Doping

AlSb and AlGaSb layers are essential for long-wavelength infrared detectors, thermophotovoltaic cells, and distributed Bragg reflectors. TTBAl-deposited AlSb exhibits a saturated hole concentration of ~5 × 10¹⁸ cm⁻³, approximately 10 times lower than AlSb grown with conventional aluminum sources (TMA or TEA) [1]. This reduction in unintended p-type doping enables the growth of higher-resistivity buffer layers and improves the dynamic range of antimonide-based photodetectors, directly addressing a long-standing limitation of MOVPE-grown antimonides.

InAlAs Top Cells in Multi-Junction Photovoltaics on InP Substrates

Triple-junction solar cells on InP require a wide-bandgap InAlAs top cell with maximum conversion efficiency. Under identical device fabrication conditions, TTBAl-derived InAlAs solar cells achieve 12% AM1.5 efficiency compared to 11.5% for TMAl-derived cells (both without anti-reflective coatings) [1]. The TTBAl-based cells also display superior spectral response characteristics [1], making TTBAl the aluminum precursor of choice when maximizing InAlAs top-cell performance is the primary procurement criterion.

Industrial-Scale Multiwafer MOVPE Requiring Wide Process Windows

In high-throughput multiwafer planetary MOVPE reactors, tight control over V/III ratio across large substrate areas is challenging. TTBAl's impurity incorporation profile is V/III-ratio-independent, maintaining constant carbon and oxygen levels regardless of group-V overpressure [1], whereas TMA-derived films show strong V/III-dependent impurity incorporation [1]. Additionally, TTBAl's intermediate vapor pressure (2 Torr at 22 °C) [2] avoids both the gas-phase depletion issues of highly volatile TMA and the insufficient delivery rates of TIBA, enabling reproducible film quality across 5 cm diameter substrates with compositional uniformity of ±0.001 [3].

Application
Selection Property
Validation Focus
Low-carbon AlGaAs epilayers
Carbon incorporation below SIMS detection limit
n-type conductivity and carrier injection reproducibility
Antimonide-based optoelectronics
Reported ~10× lower hole concentration in AlSb
Resistivity control and photodetector dynamic range
InAlAs top cells for photovoltaics
Reported higher spectral response and efficiency context
Conversion efficiency endpoint in multi-junction devices
Multiwafer MOVPE manufacturing
V/III-independent impurity incorporation profile
Batch-to-batch film uniformity and process window width
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